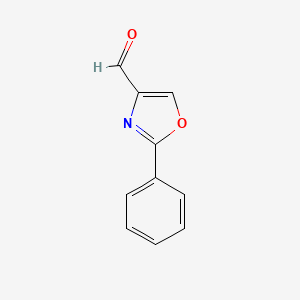

2-Phenyl-1,3-oxazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJNJCYAIKTNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574040 | |

| Record name | 2-Phenyl-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20771-08-8 | |

| Record name | 2-Phenyl-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-Phenyl-1,3-oxazole-4-carbaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1,3-oxazole-4-carbaldehyde

Introduction

This compound is a heterocyclic aromatic aldehyde that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a phenyl group appended to an oxazole ring bearing a reactive carbaldehyde moiety, positions it as a highly versatile building block in synthetic organic chemistry.[1] This guide provides a comprehensive overview of its physicochemical properties, synthetic routes, spectral characteristics, and reactivity profile. The insights presented herein are tailored for researchers, scientists, and drug development professionals who seek to leverage this compound's potential in the creation of novel bioactive molecules, functional materials, and advanced chemical probes.[1]

Core Molecular and Physicochemical Profile

The fundamental properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The combination of an aromatic phenyl group, a heteroaromatic oxazole core, and an electrophilic aldehyde functional group in this compound gives rise to its distinct characteristics.

Structural and Physical Data Summary

A compilation of the key identifiers and physical properties for this compound is presented below. It is noteworthy that while core data is well-established, specific experimental values for properties such as melting and boiling points are not consistently reported across primary literature and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| CAS Number | 20771-08-8 | [1][2] |

| Appearance | Light yellow solid | [1] |

| Purity | ≥ 95% (as determined by NMR) | [1] |

| Storage Conditions | Store at 0-8°C under inert gas | [1][3] |

| Melting Point | Data not available in cited sources. | |

| Boiling Point | Data not available in cited sources. | |

| Solubility | Data not available in cited sources. |

Synthesis and Spectroscopic Characterization

The synthesis of substituted oxazoles is a well-established field in organic chemistry. While a specific, dedicated synthesis for this compound is not extensively detailed in a single source, a logical and efficient pathway can be constructed from known methodologies for oxazole formation and subsequent functionalization.

Proposed Synthetic Workflow

A highly plausible route involves the initial synthesis of the 2-phenyloxazole core, followed by regioselective formylation. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich heterocyclic systems, making it an ideal choice for this transformation.[4]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on established methods for formylating electron-rich heterocycles.

-

Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 3 eq.) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve the precursor, 2-phenyl-1,3-oxazole (1 eq.), in a minimal amount of a suitable solvent like dichloromethane or use it neat if liquid, and add it dropwise to the Vilsmeier reagent.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Workup: Cool the mixture to 0°C and carefully quench by pouring it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until it is basic (pH > 8).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. Based on data from structurally related compounds, the following spectral characteristics are anticipated.[6][7][8]

-

¹H NMR: The proton spectrum is expected to show distinct signals. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically in the δ 9.8-10.1 ppm range. The single proton on the oxazole ring (at C5) would likely resonate as a singlet around δ 8.0-8.5 ppm. The protons of the phenyl group will appear in the aromatic region, approximately δ 7.4-8.0 ppm.

-

¹³C NMR: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon around 185-195 ppm. The carbons of the oxazole ring are expected in the 120-160 ppm range, with the C2 carbon (bearing the phenyl group) being the most deshielded. Aromatic carbons from the phenyl ring will also appear in the 125-135 ppm region.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically around 1690-1715 cm⁻¹. Other key signals include C=N stretching of the oxazole ring (approx. 1600-1650 cm⁻¹) and C-O-C stretching vibrations.[7][11]

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of 173.17. Common fragmentation patterns for phenyl-substituted oxazoles involve the loss of CO and HCN from the heterocyclic ring.[8]

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the electrophilic nature of the aldehyde group and the aromatic stability of the oxazole core. This dual functionality makes it a valuable intermediate for constructing more complex molecular frameworks.

Key Transformations

The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.[4]

Caption: Key chemical reactions of the carbaldehyde group.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2-Phenyl-1,3-oxazole-4-carboxylic acid (CAS 23012-16-0) using standard oxidizing agents.[4][12] This carboxylic acid derivative is itself a valuable precursor for amides, esters, and other acid derivatives.

-

Reduction: Mild reducing agents like sodium borohydride will selectively reduce the aldehyde to the primary alcohol, (2-phenyl-1,3-oxazol-4-yl)methanol.

-

Condensation Reactions: The aldehyde undergoes condensation with primary amines to form imines (Schiff bases), which are important intermediates for the synthesis of various nitrogen-containing heterocycles.

-

Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for reactions such as the Wittig, Grignard, and aldol reactions, allowing for the extension of the carbon skeleton.

Applications in Drug Discovery and Materials Science

The oxazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[5][13][14]

-

Pharmaceutical Research: Derivatives of this compound are explored as potential inhibitors of enzymes like phosphodiesterase type 4 (PDE4), which are targets for treating inflammatory diseases such as asthma and COPD.[15] The ability to easily modify the aldehyde group allows for the systematic exploration of structure-activity relationships (SAR).

-

Materials Science: The conjugated π-system of the molecule makes it a candidate for the development of functional materials. It is utilized in the synthesis of fluorescent probes for biological imaging and as a core structure for luminescent materials and chemical sensors.[1]

Conclusion

This compound is a compound of significant synthetic utility. Its well-defined structure, predictable reactivity, and the biological relevance of the oxazole core make it a valuable tool for chemists in both academic and industrial settings. This guide has outlined its fundamental physicochemical properties, provided a logical synthetic strategy, and detailed its reactivity and applications, offering a solid foundation for its use in advanced research and development projects.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Hit2Lead | this compound | CAS# 20771-08-8 | MFCD06738551 | BB-4015585 [hit2lead.com]

- 3. 2-PHENYL-1,3-THIAZOLE-4-CARBALDEHYDE CAS#: 20949-81-9 [m.chemicalbook.com]

- 4. 2-Phenyl-1,3-thiazole-4-carbaldehyde | 20949-81-9 | Benchchem [benchchem.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. 2-Phenyl-1,3-oxazole | C9H7NO | CID 589280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scbt.com [scbt.com]

- 13. mdpi.com [mdpi.com]

- 14. Recent advance in oxazole-based medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 15. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Phenyl-1,3-oxazole-4-carbaldehyde

This technical guide provides a comprehensive overview of 2-Phenyl-1,3-oxazole-4-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical identity, synthesis, spectroscopic profile, reactivity, and applications, grounding all technical claims in authoritative sources.

Core Compound Identity and Properties

This compound is an aromatic aldehyde featuring a phenyl group at the 2-position and a formyl group at the 4-position of a 1,3-oxazole ring. This unique arrangement of functional groups makes it a valuable and versatile intermediate in synthetic organic chemistry. Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, while the 2-phenyloxazole core is a recognized pharmacophore present in numerous biologically active molecules.

| Property | Value | Source(s) |

| Chemical Name | This compound | IUPAC Nomenclature |

| Synonyms | 2-Phenyl-oxazole-4-carbaldehyde | [1][2] |

| CAS Number | 20771-08-8 | [1][3] |

| Molecular Formula | C₁₀H₇NO₂ | [1][2] |

| Molecular Weight | 173.17 g/mol | [1][2] |

| Appearance | Light yellow solid | [4] |

| Storage Conditions | 2-8 °C, under inert gas | [2] |

Synthesis and Mechanistic Insight

The most direct and widely applicable method for the synthesis of aryl-carbaldehydes on electron-rich heterocyclic systems is the Vilsmeier-Haack reaction [5][6]. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an aromatic ring[7][8].

The synthesis of this compound would proceed via the electrophilic formylation of 2-phenyloxazole. The oxazole ring is sufficiently electron-rich to undergo this substitution, with the C4 position being a likely site for electrophilic attack.

Vilsmeier-Haack Reaction Mechanism

The mechanism involves two primary stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic aromatic substitution on the 2-phenyloxazole substrate, followed by hydrolysis.

References

- 1. scbt.com [scbt.com]

- 2. 2-Phenyloxazole-4-carbaldehyde [myskinrecipes.com]

- 3. 1,3-Oxazole synthesis [organic-chemistry.org]

- 4. chemimpex.com [chemimpex.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

discovery and history of phenyl-oxazole compounds

An In-depth Technical Guide to the Discovery and History of Phenyl-Oxazole Compounds

Abstract

Phenyl-oxazole compounds represent a cornerstone in the architecture of modern heterocyclic chemistry. Characterized by the fusion of a phenyl group to a five-membered oxazole ring, this structural motif is a privileged scaffold, appearing in a vast array of molecules with significant applications in medicinal chemistry, materials science, and diagnostics. The unique electronic properties and rigid, planar geometry of the phenyl-oxazole core enable it to participate in diverse non-covalent interactions with biological macromolecules, making it a frequent constituent of pharmacologically active agents. This technical guide provides a comprehensive exploration of the seminal discoveries, historical evolution of synthetic methodologies, and the burgeoning significance of phenyl-oxazole compounds. We will delve into the foundational synthetic routes pioneered in the late 19th and early 20th centuries, trace their evolution, and contextualize their enduring impact on contemporary drug discovery and development.

Chapter 1: The Dawn of Oxazole Chemistry – The Fischer Synthesis (1896)

The journey into oxazole chemistry begins with the foundational work of the Nobel laureate Emil Fischer. In 1896, Fischer reported the first rational synthesis of a 2,5-disubstituted oxazole, a method that would pave the way for the creation of phenyl-oxazole derivatives.[1] The Fischer Oxazole Synthesis involves the acid-catalyzed condensation of a cyanohydrin with an aldehyde.[2][3] This discovery was a landmark achievement, providing the first reliable entry into this class of heterocycles.

Causality and Mechanistic Insight

The ingenuity of the Fischer synthesis lies in its use of readily available starting materials to construct the aromatic oxazole ring. The reaction proceeds under anhydrous acidic conditions, typically with gaseous hydrogen chloride in dry ether.[2][4] The mechanism involves the initial protonation of the cyanohydrin's hydroxyl group, facilitating its elimination as water. The aldehyde then attacks the resulting intermediate, followed by cyclization and dehydration to yield the stable, aromatic 2,5-disubstituted oxazole.[2] Although historically significant, the method's reliance on often unstable cyanohydrins and harsh acidic conditions limited its broad applicability.[5]

Caption: Workflow of the Fischer Oxazole Synthesis (1896).

Historical Experimental Protocol: Fischer Synthesis of 2,5-Diphenyloxazole

This protocol is based on the principles described by Fischer.[4]

-

Preparation of Reactants: An equimolar amount of benzaldehyde cyanohydrin (mandelic acid nitrile) and benzaldehyde are prepared.

-

Reaction Setup: The reactants are dissolved in anhydrous diethyl ether in a reaction vessel equipped with a gas inlet tube and protected from atmospheric moisture.

-

Acid Catalysis: Dry, gaseous hydrogen chloride is bubbled through the ethereal solution. The reaction is typically conducted at room temperature.

-

Precipitation: The product, 2,5-diphenyloxazole hydrochloride, precipitates from the solution as a solid.

-

Isolation and Neutralization: The precipitate is collected by filtration. The free base (2,5-diphenyloxazole) is obtained by treating the hydrochloride salt with a weak base, such as by boiling in alcohol or careful addition of water.[2]

-

Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol.

Chapter 2: A Paradigm Shift – The Robinson-Gabriel Synthesis (1909-1910)

A decade after Fischer's discovery, a more versatile and general method for synthesizing oxazoles emerged from the independent work of Sir Robert Robinson (1909) and Siegmund Gabriel (1910).[6][7][8] The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent, most commonly concentrated sulfuric acid or phosphorus oxychloride.[9][10]

Expertise in Action: Why the Robinson-Gabriel Synthesis Prevailed

The Robinson-Gabriel synthesis represented a significant leap forward for several reasons. Firstly, the 2-acylamino-ketone precursors were more readily accessible and stable than the cyanohydrins used in the Fischer method.[6] They could be reliably prepared via methods like the Dakin-West reaction. Secondly, the reaction was more general, allowing for the synthesis of a wider variety of 2,5-di- and 2,4,5-trisubstituted oxazoles, including those with both alkyl and aryl (phenyl) substituents.[10] This flexibility was crucial for exploring structure-activity relationships and became the cornerstone of phenyl-oxazole synthesis for decades.[11]

Caption: Key steps in the Robinson-Gabriel Synthesis mechanism.

Validated Experimental Protocol: Robinson-Gabriel Synthesis of a 2,5-Diaryloxazole

This generalized protocol is representative of the Robinson-Gabriel cyclodehydration.[8][9]

-

Reactant Preparation: The starting 2-acylamino-ketone (1 equivalent) is placed in a round-bottom flask.

-

Reaction: Concentrated sulfuric acid (e.g., 2-3 equivalents) is carefully added to the flask while cooling in an ice bath to manage the exothermic reaction.

-

Heating: The reaction mixture is then allowed to warm to room temperature and may be gently heated (e.g., on a water bath) for a period of 1 to 3 hours to ensure complete cyclization.

-

Workup: The reaction mixture is cooled and then carefully poured onto crushed ice.

-

Precipitation and Isolation: The resulting precipitate (the crude oxazole product) is collected by vacuum filtration and washed thoroughly with water to remove residual acid.

-

Purification: The crude solid is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 2,5-diaryloxazole.

Chapter 3: The Continuing Evolution of Synthetic Strategies

While the Fischer and Robinson-Gabriel syntheses are foundational, the field has continuously evolved. The development of new reagents and a deeper mechanistic understanding has led to milder and more efficient methods.

| Synthesis Method | Key Figures/Year | Core Reaction | Significance |

| Fischer Synthesis | Emil Fischer (1896) | Condensation of a cyanohydrin and an aldehyde with acid. | The first reported synthesis of substituted oxazoles.[1] |

| Robinson-Gabriel Synthesis | R. Robinson (1909), S. Gabriel (1910) | Cyclodehydration of a 2-acylamino-ketone.[6][7] | A more general, higher-yielding method with more accessible starting materials.[10] |

| Van Leusen Synthesis | van Leusen et al. (1972) | Reaction of an aldehyde with Tosylmethyl isocyanide (TosMIC).[12][13] | A mild and efficient one-pot method for 5-substituted oxazoles.[12] |

| Bredereck Reaction | Bredereck et al. | Reaction of α-haloketones with amides.[13] | An efficient process for synthesizing 2,4-disubstituted oxazoles.[13] |

One of the most significant modern advancements was the Van Leusen oxazole synthesis , reported in 1972.[12] This method utilizes tosylmethyl isocyanide (TosMIC) as a versatile C2N1 synthon that reacts with aldehydes in the presence of a base to form 5-substituted oxazoles.[13] The mild conditions and tolerance for a wide range of functional groups have made it a powerful tool in modern organic synthesis.[12]

Caption: Timeline of key phenyl-oxazole synthesis discoveries.

Chapter 4: The Ascendance of Phenyl-Oxazoles in Drug Discovery

The true value of these synthetic advancements was realized as the remarkable biological activities of phenyl-oxazole derivatives came to light. The oxazole ring is considered a "bioisostere" of ester and amide groups, meaning it can mimic their spatial and electronic properties while offering improved metabolic stability.[14] This has made the phenyl-oxazole scaffold a fertile ground for the discovery of new therapeutic agents.

Phenyl-oxazole derivatives have been investigated for a wide spectrum of pharmacological activities, demonstrating their versatility and importance in medicinal chemistry.[15] Their planar structure allows for effective π-π stacking interactions with aromatic residues in enzyme active sites and receptors, while the heteroatoms can participate in hydrogen bonding.[13]

| Phenyl-Oxazole Derivative Class | Reported Biological Activity | Example Application Area |

| Substituted 2,5-Diphenyloxazoles | Anti-inflammatory, COX-2 Inhibition[16] | Development of novel non-steroidal anti-inflammatory drugs (NSAIDs). |

| Aryl-oxazole Sulfonamides | Antibacterial, Antifungal[13][17] | Targeting microbial infections. |

| Fused Phenyl-Benzoxazoles | Anticancer, Antiviral[17][18] | Agents for oncology and virology. |

| Oxazole-containing Natural Products | Diverse, including antitumor and antibiotic[6][17] | Inspiration for synthetic drug development programs. |

Conclusion and Future Outlook

From the pioneering work of Emil Fischer in the late 19th century to the sophisticated, high-throughput methodologies of the 21st, the history of phenyl-oxazole compounds is a narrative of continuous innovation. The foundational discoveries of Fischer, Robinson, and Gabriel provided the critical tools needed to access this versatile heterocyclic core.[11] Their work established a chemical grammar that has been expanded and refined by subsequent generations of chemists.

Today, the phenyl-oxazole scaffold remains a high-value target for researchers in drug development and materials science. Future efforts will likely focus on developing more sustainable and atom-economical synthetic routes, exploring novel substitution patterns through late-stage functionalization, and applying computational methods to design next-generation phenyl-oxazole derivatives with precisely tailored biological and physical properties. The rich history of this compound class serves as both a foundation and an inspiration for future discoveries.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 3. Fischer oxazole synthesis - definition - Encyclo [encyclo.co.uk]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. zenodo.org [zenodo.org]

- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsonline.com [ijpsonline.com]

- 14. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alliedacademies.org [alliedacademies.org]

- 16. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

stability and reactivity profile of 2-Phenyl-1,3-oxazole-4-carbaldehyde

An In-Depth Technical Guide to the Stability and Reactivity of 2-Phenyl-1,3-oxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry, organic synthesis, and materials science.[1] Its utility stems from the dual reactivity of the aromatic oxazole core and the synthetically amenable aldehyde functional group. This guide provides a comprehensive analysis of the molecule's stability profile, detailing its notable thermal stability alongside its significant hydrolytic instability under both acidic and basic conditions. Furthermore, it explores the rich reactivity of the aldehyde moiety and the oxazole ring, offering insights into its synthetic transformations. Detailed, field-proven experimental protocols for its synthesis and a key derivatization are provided, underpinned by an explanation of the causal factors driving methodological choices. This document is intended to equip researchers with the expert knowledge required to effectively handle, store, and utilize this valuable synthetic intermediate.

Introduction: The Versatile Oxazole Scaffold

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in modern medicinal chemistry.[2][3][4] Molecules incorporating this ring system exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] this compound (CID 15555141) distinguishes itself as a particularly useful intermediate.[6] The phenyl group at the C2 position and the carbaldehyde at C4 provide distinct points for molecular elaboration, enabling the construction of complex and diverse chemical libraries for drug discovery and the development of functional materials like fluorescent probes.[1] Understanding its inherent stability and reactivity is paramount for its successful application in multi-step synthetic campaigns.

Physicochemical and Structural Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 20771-08-8 | [1] |

| Molecular Formula | C₁₀H₇NO₂ | [1][6] |

| Molecular Weight | 173.17 g/mol | [1] |

| Appearance | Light yellow solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| MDL Number | MFCD06738551 | [1] |

| PubChem CID | 15555141 | [1][6] |

Comprehensive Stability Profile

The practical utility of a synthetic intermediate is dictated by its stability under various experimental and storage conditions. While the oxazole ring is generally robust, it possesses specific vulnerabilities.

Thermal Stability

Oxazole derivatives are noted for their thermal stability, capable of withstanding high temperatures without decomposition.[2][7] This characteristic allows for a broader range of reaction conditions, including those requiring elevated temperatures, without significant degradation of the heterocyclic core.

Hydrolytic Instability: The Critical pH Dependence

The most significant challenge in working with oxazoles is their inherent hydrolytic instability, which is highly pH-dependent.[8] This vulnerability is a critical consideration during reaction work-ups and purification.

-

Acidic Conditions: In the presence of acid, the ring nitrogen can be protonated. This protonation activates the oxazole ring towards nucleophilic attack by water, leading to hydrolytic cleavage and ring opening.[8][9]

-

Basic Conditions: Under basic conditions, the primary point of instability is the C2 proton, which is the most acidic hydrogen on the oxazole ring (pKa ≈ 20).[2][7] Deprotonation at this position can initiate a cascade of reactions that result in ring opening and subsequent degradation.[8]

The following diagram illustrates the mechanisms of pH-dependent hydrolytic degradation.

Caption: pH-Dependent Hydrolytic Degradation Pathways.

Oxidative and Photochemical Stability

Oxazoles generally exhibit more resistance to acids and oxidation compared to pyridine, though they share some instability characteristics with furans.[2][7] While broadly stable, some oxazole derivatives can undergo photolysis, leading to oxidation products.[2] Therefore, it is prudent to protect this compound from prolonged exposure to high-intensity light.

Storage Recommendations

Based on its stability profile, the following storage conditions are recommended to ensure the long-term integrity of the compound:

-

Temperature: Store at 0-8°C.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with atmospheric moisture.

-

Light: Store in an amber vial or in the dark to protect from light.

-

pH: Avoid contact with strong acids and bases.

Reactivity Profile: A Tale of Two Moieties

The synthetic versatility of this compound arises from the distinct reactivity of the aldehyde group and the oxazole ring.

Caption: Key Reactivity Sites of the Molecule.

Reactions Involving the Aldehyde Group

The aldehyde is the most reactive functional group and serves as a versatile handle for derivatization.[10]

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2-Phenyl-1,3-oxazole-4-carboxylic acid.[10][11] Mild oxidizing agents are typically employed to avoid potential side reactions with the oxazole ring.

-

Reduction: The aldehyde can be reduced to the primary alcohol, 2-Phenyl-1,3-oxazole-4-methanol, using standard reducing agents like sodium borohydride.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents and ylides (Wittig reaction), to form new carbon-carbon bonds.

-

Condensation Reactions: It readily condenses with primary amines to form Schiff bases (imines) and can participate in reactions like the Knoevenagel condensation with active methylene compounds.[12]

Reactions of the Oxazole Ring

The oxazole ring itself can undergo several transformations, although it is generally less reactive than the aldehyde group.

-

Electrophilic Aromatic Substitution: The oxazole ring can undergo electrophilic substitution, typically at the C5 position.[2] The presence of the phenyl group at C2 and the aldehyde at C4 influences the electron density and regioselectivity of this reaction.

-

Deprotonation (Lithiation): As mentioned, the C2 proton is the most acidic, followed by the C5 proton.[2][7] Treatment with a strong base (e.g., n-BuLi) can lead to deprotonation, creating a nucleophilic species that can be trapped with various electrophiles.

-

Diels-Alder Reaction: N-substituted oxazoles can act as dienes in Diels-Alder reactions, providing a pathway to substituted pyridines.[2]

-

Ring-Opening: As detailed in the stability section, the ring is susceptible to hydrolytic cleavage under non-neutral pH conditions.[8]

Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process controls and purification steps to ensure the integrity of the final product.

Protocol 1: Synthesis via Oxidation of 2-Phenyl-1,3-oxazole-4-methanol

This method is a common and reliable route to aldehydes, involving the controlled oxidation of the corresponding primary alcohol.[10] The choice of a mild oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.

Workflow Diagram: Synthesis of this compound

Caption: Experimental Workflow for Aldehyde Synthesis.

Step-by-Step Methodology:

-

Setup: To a solution of 2-Phenyl-1,3-oxazole-4-methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂), add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at 0°C.

-

Causality: Anhydrous DCM is used as it is a relatively non-polar solvent that dissolves the starting material and is compatible with the oxidizing agent. The reaction is started at 0°C to control the initial exotherm. PCC is a mild oxidant suitable for converting primary alcohols to aldehydes without significant over-oxidation.

-

-

Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Self-Validation: TLC is a critical in-process control to determine the reaction endpoint, preventing both incomplete conversion and potential degradation from prolonged reaction times.

-

-

Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite or silica gel to remove the chromium byproducts. Wash the filter cake thoroughly with additional DCM.

-

Causality: Filtration through Celite/silica effectively removes the insoluble chromium salts, which is essential for a clean work-up.

-

-

Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Self-Validation: Column chromatography isolates the desired aldehyde from any unreacted starting material, over-oxidized carboxylic acid, and other minor impurities, yielding a product of high purity.

-

-

Characterization: Combine the pure fractions, evaporate the solvent, and confirm the structure and purity of the resulting light yellow solid by NMR spectroscopy and Mass Spectrometry.

Protocol 2: Oxidation of the Aldehyde to 2-Phenyl-1,3-oxazole-4-carboxylic acid

This protocol demonstrates a key reaction of the aldehyde group, converting it into a carboxylic acid, another valuable synthetic handle.[10][11]

Step-by-Step Methodology:

-

Setup: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.

-

Reagent Addition: To this solution, add 2-methyl-2-butene (4-5 eq) followed by a solution of sodium chlorite (NaClO₂) (4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄) in water, while maintaining the temperature below 20°C.

-

Causality: This is the Pinnick oxidation. Sodium chlorite is the oxidant. 2-methyl-2-butene is used as a scavenger for the hypochlorite byproduct, which can otherwise cause unwanted side reactions. The phosphate buffer maintains a weakly acidic pH to facilitate the desired reaction pathway.

-

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Work-up: Once the reaction is complete, quench by adding a saturated solution of sodium sulfite (Na₂SO₃). Acidify the mixture with 1M HCl to pH ~2-3.

-

Causality: Sodium sulfite quenches any remaining oxidant. Acidification protonates the carboxylate salt, precipitating the desired carboxylic acid.

-

-

Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-Phenyl-1,3-oxazole-4-carboxylic acid.

-

Self-Validation: The purity of the precipitated product can be checked by melting point and NMR. If necessary, it can be further purified by recrystallization.

-

Conclusion

This compound is a high-value building block whose effective use hinges on a nuanced understanding of its stability and reactivity. While its thermal stability is an asset, researchers must remain vigilant of its pronounced hydrolytic instability, implementing neutral or anhydrous conditions whenever feasible. The aldehyde group provides a primary site for facile and diverse chemical modifications, while the oxazole ring offers further opportunities for substitution. By leveraging the insights and protocols detailed in this guide, scientists and developers can confidently and efficiently incorporate this versatile scaffold into their synthetic programs, accelerating the discovery of novel therapeutics and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C10H7NO2 | CID 15555141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Phenyl-1,3-thiazole-4-carbaldehyde | 20949-81-9 | Benchchem [benchchem.com]

- 11. scbt.com [scbt.com]

- 12. asianpubs.org [asianpubs.org]

The Oxazole Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide to the Biological Activities of Oxazole Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Oxazole Core

The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its inherent structural features, including its planarity and capacity for diverse substitutions, render it a versatile scaffold for the design of novel therapeutic agents. The oxazole nucleus is a key constituent in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[1] This guide provides an in-depth exploration of the significant biological potential of oxazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. By delving into the mechanisms of action, providing detailed experimental protocols, and presenting key structure-activity relationship data, this document aims to equip researchers and drug development professionals with the critical knowledge required to harness the full therapeutic potential of this remarkable heterocyclic system.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Oxazole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a range of cancer cell lines, including those resistant to conventional therapies.[2] Their multifaceted mechanisms of action often involve the inhibition of key signaling pathways and cellular processes that are fundamental to tumor growth, proliferation, and survival.

A. Mechanisms of Anticancer Action

The anticancer effects of oxazole derivatives are diverse and target multiple facets of cancer cell biology. Key mechanisms include:

-

Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division.[3][4][5][6] Certain oxazole derivatives bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.[2][6]

-

Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[7][8][9][10][11] Several oxazole-containing compounds have been identified as potent inhibitors of STAT3 phosphorylation and dimerization, thereby blocking its translocation to the nucleus and the transcription of its target genes.[2]

-

Inhibition of Receptor Tyrosine Kinases (RTKs): RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are critical for tumor angiogenesis and metastasis.[12][13][14][15] Oxazole derivatives have been developed as inhibitors of these kinases, blocking downstream signaling pathways that are essential for tumor progression.

-

Other Mechanisms: Oxazole derivatives have also been shown to inhibit other important cancer-related targets, including DNA topoisomerases, G-quadruplexes, and various protein kinases.[2]

B. Quantitative Data: Anticancer Potency of Oxazole Derivatives

The following table summarizes the in vitro anticancer activity of selected oxazole derivatives against various cancer cell lines, expressed as IC50 values.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Oxazole-1 | SGC-7901 (Gastric) | 1.61 ± 0.06 | [16] |

| Oxazole-2 | SGC-7901 (Gastric) | 2.56 ± 0.11 | [16] |

| Oxazole-3 | HepG2 (Liver) | 7.21 | [16] |

| Oxazole-4 | HepG2 (Liver) | 8.54 | [16] |

| Oxadiazole-7b | MCF-7 (Breast) | 0.31 | [17] |

| Resveratrol-linked Oxadiazole-74 | MCF-7 (Breast) | 0.11 - 1.56 | [17] |

| Furan-based Oxazole | Various | 0.2 - 0.6 (GI50) | [18] |

| Benzoxazole-3d | MCF-7 (Breast) | 43.4 | [19] |

| Benzoxazole-4d | MCF-7 (Breast) | 39.0 | [19] |

C. Experimental Protocols

The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

-

Step 1: Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Step 2: Compound Treatment: Add serial dilutions of the oxazole derivatives to the wells and incubate for 48-72 hours.

-

Step 3: MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Step 4: Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.

-

Step 1: Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer containing GTP.

-

Step 2: Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the oxazole derivatives or control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

-

Step 3: Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.

-

Step 4: Absorbance Measurement: Monitor the increase in absorbance at 340 nm over time using a plate reader.

-

Step 5: Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the effect of the compounds on the rate and extent of tubulin polymerization.[17]

D. Signaling Pathway Visualization

Caption: Simplified STAT3 signaling pathway and points of inhibition by oxazole derivatives.

II. Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Oxazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, often exhibiting activity against multidrug-resistant strains.[20]

A. Mechanisms of Antimicrobial Action

The antimicrobial activity of oxazoles is often attributed to their ability to interfere with essential bacterial and fungal processes, such as:

-

Inhibition of Cell Wall Synthesis: The bacterial cell wall, composed of peptidoglycan, is a critical structure for maintaining cell integrity.[21][22][23][24][25] Some oxazole derivatives may inhibit enzymes involved in the synthesis of peptidoglycan precursors or the cross-linking of peptidoglycan chains.

-

Disruption of Membrane Function: The cell membrane is vital for maintaining cellular homeostasis. Oxazole compounds can intercalate into the lipid bilayer, disrupting membrane potential and permeability, leading to cell death.

-

Inhibition of Nucleic Acid and Protein Synthesis: Some derivatives may interfere with DNA replication, transcription, or translation, thereby halting cell growth and proliferation.

B. Quantitative Data: Antimicrobial Potency of Oxazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected oxazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Oxazole-1e | S. epidermidis 756 | 56.2 | [26] |

| Oxazole-1e | E. coli ATCC 25922 | 28.1 | [26] |

| Oxazole-1e | C. albicans 128 | 14 | [26] |

| Oxazole-3a | P. aeruginosa ATCC 27853 | 14 | [26] |

| Oxazole-4a | C. albicans 128 | 14 | [26] |

| Oxazole-81 | M. tuberculosis H37Rv | 6.25 | [1] |

| Benzothiazole-Oxazole Hybrid | S. aureus | 17 | [27] |

| Isoxazole Derivative | B. subtilis | 25 | [28] |

C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

-

Step 1: Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Step 2: Serial Dilution: Perform a two-fold serial dilution of the oxazole derivative in a 96-well microtiter plate containing broth.

-

Step 3: Inoculation: Inoculate each well with the standardized microbial suspension.

-

Step 4: Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

Step 5: Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

D. Workflow Visualization

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

III. Anti-inflammatory, Antiviral, and Antidiabetic Activities

Beyond their anticancer and antimicrobial properties, oxazole derivatives have demonstrated promising activities against a range of other diseases.

A. Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous chronic diseases. Oxazole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX).[29][30][31]

-

Quantitative Data:

-

Experimental Protocol: Lipoxygenase Inhibition Assay

-

Prepare a reaction mixture containing lipoxygenase enzyme, linoleic acid (substrate), and the test compound.

-

Incubate the mixture at room temperature.

-

Monitor the formation of hydroperoxides by measuring the absorbance at 234 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

B. Antiviral Activity

The emergence of viral pandemics has highlighted the urgent need for new antiviral drugs. Oxazole-based compounds have shown activity against a variety of viruses, including human cytomegalovirus (HCMV) and SARS-CoV-2.[34][35][36][37] Mechanisms of action include the inhibition of viral enzymes like neuraminidase and reverse transcriptase.[37]

-

Quantitative Data:

-

Experimental Protocol: Neuraminidase Inhibition Assay

-

Pre-incubate the influenza virus with serial dilutions of the oxazole derivative.

-

Add a fluorogenic substrate (e.g., MUNANA) to initiate the enzymatic reaction.

-

Incubate at 37°C.

-

Stop the reaction and measure the fluorescence of the product.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

C. Antidiabetic Activity

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia. Oxazole derivatives have been investigated for their potential to manage diabetes, primarily through the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates.[1]

-

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Pre-incubate α-glucosidase enzyme with the oxazole derivative.

-

Add the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate at 37°C.

-

Stop the reaction by adding sodium carbonate.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

IV. Synthesis of Oxazole Derivatives

The synthesis of the oxazole core can be achieved through several established methods, providing access to a wide array of substituted derivatives. Two of the most common and versatile methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

A. Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent such as sulfuric acid or phosphorus pentoxide.

B. Van Leusen Oxazole Synthesis

This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form a 5-substituted oxazole.

V. Conclusion and Future Perspectives

The oxazole scaffold has unequivocally established itself as a "privileged" structure in medicinal chemistry, giving rise to a plethora of derivatives with potent and diverse biological activities. The insights provided in this technical guide underscore the vast therapeutic potential of oxazole-containing compounds in addressing some of the most pressing global health challenges, including cancer, infectious diseases, and metabolic disorders.

The continued exploration of the oxazole chemical space, guided by a deeper understanding of structure-activity relationships and mechanistic pathways, will undoubtedly lead to the discovery of novel and more effective therapeutic agents. The experimental protocols and data presented herein serve as a valuable resource for researchers and drug development professionals, facilitating the rational design, synthesis, and evaluation of the next generation of oxazole-based drugs.

VI. References

-

The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies. (n.d.). Retrieved from --INVALID-LINK--

-

Viral Infection - Viral Structure - Viral Replication - TeachMePhysiology. (2023, July 17). Retrieved from --INVALID-LINK--

-

Glycolysis - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

-

What is the process of bacterial cell wall formation? - Heredity Biosciences. (2023, June 8). Retrieved from --INVALID-LINK--

-

Bacterial Cell Wall Synthesis Pathway (null) - Gosset. (n.d.). Retrieved from --INVALID-LINK--

-

Cytoplasmic steps of peptidoglycan biosynthesis | FEMS Microbiology Reviews | Oxford Academic. (n.d.). Retrieved from --INVALID-LINK--

-

Schematic of pathways activating STAT3 signaling. Once cytokines and... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed. (n.d.). Retrieved from --INVALID-LINK--

-

The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC - NIH. (2016, August 26). Retrieved from --INVALID-LINK--

-

Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

-

Schematic view of a virus replication cycle. For a detailed description... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

-

Diagram of glucose metabolism. Blood glucose uptake, glycolysis, citric... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

-

Tubulin Polymerization | Journal of Polymer Science Research - Open Access Pub. (n.d.). Retrieved from --INVALID-LINK--

-

Oxazole Derivatives (20 and 21) as anti-SARS-CoV-2 agents. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

-

Virus Replication: Over 2425 Royalty-Free Licensable Stock Illustrations & Drawings. (n.d.). Retrieved from --INVALID-LINK--

-

The schematic representation of the STAT3 signaling pathway. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

-

Virus Life Cycle - PMC - PubMed Central - NIH. (n.d.). Retrieved from --INVALID-LINK--

-

Microtubule - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

-

Virus: Reproduction | Texas Gateway. (n.d.). Retrieved from --INVALID-LINK--

-

In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues - MDPI. (n.d.). Retrieved from --INVALID-LINK--

-

Structural basis of tubulin recruitment and assembly by microtubule polymerases with tumor. (2018, November 24). Retrieved from --INVALID-LINK--

-

Glycolysis | Cellular respiration | Biology (article) - Khan Academy. (n.d.). Retrieved from --INVALID-LINK--

-

Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--

-

Technical Guide: Mechanism of Action of Tubulin Polymerization Inhibitors - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

-

Glycolysis Unveiled: 10 Steps, Enzymes & Diagram - Microbe Notes. (2015, August 25). Retrieved from --INVALID-LINK--

-

The STAT family members and the STAT3 signaling pathway. (A) A conceptual diagram showing the structure of - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

-

Carbohydrate metabolism - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

-

Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed. (n.d.). Retrieved from --INVALID-LINK--

-

The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer - AACR Journals. (n.d.). Retrieved from --INVALID-LINK--

-

In vitro activity of novel derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile against human cytomegalovirus | Request PDF - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - MDPI. (n.d.). Retrieved from --INVALID-LINK--

-

Signaling pathway of STAT3. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. (n.d.). Retrieved from --INVALID-LINK--

-

A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019, February 4). Retrieved from --INVALID-LINK--

-

Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - MDPI. (2023, July 24). Retrieved from --INVALID-LINK--

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - NIH. (2021, August 23). Retrieved from --INVALID-LINK--

-

1,3‐Oxazoles as Anticancer Compounds - ChemistryViews. (2023, May 26). Retrieved from --INVALID-LINK--

-

Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (n.d.). Retrieved from --INVALID-LINK--

-

IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

-

a brief review on antimicrobial activity of oxazole derivatives - iajps. (n.d.). Retrieved from --INVALID-LINK--

-

STAT3 Pathway | GeneGlobe - QIAGEN. (n.d.). Retrieved from --INVALID-LINK--

-

(PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives - ResearchGate. (2022, December 30). Retrieved from --INVALID-LINK--

-

Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed Central. (2025, May 8). Retrieved from --INVALID-LINK--

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents - NIH. (2025, September 10). Retrieved from --INVALID-LINK--

-

Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI. (2025, November 11). Retrieved from --INVALID-LINK--

-

Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (2023, January 15). Retrieved from --INVALID-LINK--

-

Oxazole-Based Molecules in Anti-viral Drug Development. (2025, December 23). Retrieved from --INVALID-LINK--

-

Cross talks between VEGFR-2 and other signaling pathways in endothelial... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

-

The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--

-

Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - NIH. (2024, October 1). Retrieved from --INVALID-LINK--

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccesspub.org [openaccesspub.org]

- 5. Microtubule - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds [mdpi.com]

- 17. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]

- 19. researchgate.net [researchgate.net]

- 20. iajps.com [iajps.com]

- 21. hereditybio.in [hereditybio.in]

- 22. gosset.ai [gosset.ai]

- 23. academic.oup.com [academic.oup.com]

- 24. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. medicopublication.com [medicopublication.com]

- 28. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. jddtonline.info [jddtonline.info]

- 32. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. researchgate.net [researchgate.net]

- 35. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. ijprajournal.com [ijprajournal.com]

The Synthetic Versatility and Therapeutic Potential of 2-Phenyl-1,3-oxazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Among the vast family of oxazole derivatives, 2-phenyl-1,3-oxazole-4-carbaldehyde stands out as a pivotal building block. Its unique arrangement of a stable aromatic phenyl group, a reactive aldehyde function, and the versatile oxazole core makes it an invaluable intermediate for the synthesis of complex heterocyclic systems with significant therapeutic potential.[1][2] This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers in drug discovery and organic synthesis.

I. The Oxazole Core: A Privileged Scaffold in Drug Discovery

The 1,3-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. This structural motif is found in numerous natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][3][4] The stability of the oxazole ring, coupled with its ability to participate in various non-covalent interactions with biological targets, makes it a favored scaffold in the design of novel therapeutic agents.[3][5] The presence of the phenyl group at the 2-position and the carbaldehyde at the 4-position of the oxazole ring in the title compound provides distinct points for molecular elaboration, allowing for the systematic exploration of structure-activity relationships.

II. Synthesis of this compound: A Methodological Deep Dive

The construction of the this compound framework can be approached through various synthetic strategies. A prevalent and efficient method for introducing the formyl group onto the oxazole ring is the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds.[8][9]

Underlying Principle of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This reagent is then attacked by the electron-rich oxazole ring in an electrophilic aromatic substitution manner. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[7] The regioselectivity of the formylation on the oxazole ring is influenced by the electronic nature of the substituents present. For a 2-phenyloxazole, the C4 position is generally more susceptible to electrophilic attack.[10]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenyloxazole (Representative)

This protocol is a representative example based on established Vilsmeier-Haack reaction conditions for heterocyclic compounds.

Reagents and Materials:

-

2-Phenyloxazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate

-

Water

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-phenyloxazole (1.0 eq) in anhydrous DMF (10 volumes). Cool the solution to 0 °C in an ice bath.

-

Addition of POCl₃: Add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium acetate (5-6 eq) to quench the reaction and hydrolyze the intermediate.

-

Extraction: Dilute the mixture with water and extract with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

III. Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of both the aldehyde functional group and the oxazole ring system.

Reactions of the Aldehyde Group

The aldehyde moiety serves as a versatile handle for a plethora of chemical transformations, including:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-phenyl-1,3-oxazole-4-carboxylic acid, a valuable intermediate for the synthesis of amides and esters with potential biological activities.[11]

-

Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, (2-phenyl-1,3-oxazol-4-yl)methanol, which can be further functionalized.

-

Condensation Reactions: The aldehyde undergoes condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and α,β-unsaturated systems, respectively. These reactions are fundamental in the construction of more complex molecular architectures.

-

Wittig and Related Reactions: The aldehyde can be converted to alkenes through reactions with phosphorus ylides (Wittig reaction) and related olefination reagents.

Reactivity of the Oxazole Ring

The oxazole ring, while aromatic, can participate in several types of reactions:

-

Electrophilic Substitution: As demonstrated by its formylation, the oxazole ring can undergo electrophilic substitution, although it is generally less reactive than other five-membered heterocycles like pyrrole and furan.[10]

-

Nucleophilic Substitution: Nucleophilic attack on the oxazole ring is generally difficult but can occur at the C2 position, especially if a good leaving group is present.[10]

-

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly when activated by electron-donating substituents. This reactivity provides a pathway to synthesize pyridine and furan derivatives.[10]

-

Metalation: The protons on the oxazole ring can be abstracted by strong bases to form organometallic intermediates, which can then react with various electrophiles.

IV. Applications in Drug Discovery and Materials Science

The this compound scaffold is a gateway to a diverse range of molecules with significant applications, particularly in the pharmaceutical industry.

Anticancer Agents

Derivatives of the oxazole core have shown promising anticancer activity. For instance, benzoxazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. The aldehyde functionality of this compound allows for the synthesis of a library of derivatives to probe structure-activity relationships and optimize anticancer potency.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-Chlorobenzoxazole derivative | NCI-H460 (Lung) | 0.9 | [12] |

| 5-Chlorobenzoxazole derivative | HCT-116 (Colon) | 2.4 | [12] |

| Morpholino-substituted benzoxazole | NCI-H460 (Lung) | 0.4 | [12] |

This table presents IC₅₀ values for representative benzoxazole derivatives, highlighting the potential of the broader oxazole class as anticancer agents.

Antimicrobial and Anti-inflammatory Agents

The oxazole nucleus is a common feature in compounds with antimicrobial and anti-inflammatory properties. The ability to easily modify the 4-position of the 2-phenyloxazole core through the aldehyde group allows for the generation of diverse structures for screening against bacterial, fungal, and inflammatory targets.[4][13]

Fluorescent Probes and Materials

The conjugated π-system of the 2-phenyloxazole moiety can be extended through reactions at the aldehyde group, leading to the formation of fluorescent dyes. These molecules can have applications in biological imaging and as components in organic light-emitting diodes (OLEDs).

V. Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, primarily NMR and IR spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (typically δ 9-10 ppm), the protons of the phenyl group (δ 7-8 ppm), and the proton on the oxazole ring (C5-H, typically δ 8-9 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde (δ 180-190 ppm), as well as signals for the carbons of the oxazole and phenyl rings in the aromatic region (δ 110-170 ppm).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl stretching of the aldehyde group (around 1700 cm⁻¹) and bands corresponding to the C=N and C=C stretching of the oxazole and phenyl rings.

VI. Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis, typically via the Vilsmeier-Haack reaction, and the differential reactivity of its functional groups provide a robust platform for the creation of diverse molecular libraries. The established and emerging biological activities of oxazole derivatives, particularly in the realms of oncology and infectious diseases, ensure that this scaffold will continue to be a focal point of research and development. Future efforts will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel reaction pathways to further diversify the accessible chemical space, and the application of this key intermediate in the total synthesis of complex natural products and the design of next-generation therapeutics and functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 11. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-Phenyl-1,3-oxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Phenyl-1,3-oxazole-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details the selection of starting materials, reaction mechanisms, and step-by-step experimental protocols. By synthesizing information from established synthetic methodologies, this guide offers a practical and scientifically grounded resource for researchers engaged in the synthesis of substituted oxazoles. We will explore the construction of the core 2-phenyloxazole scaffold and the subsequent introduction of the critical carbaldehyde functionality, with a focus on the rationale behind the chosen synthetic strategies.

Introduction: The Significance of the this compound Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a common feature in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The this compound scaffold is of particular interest as the aldehyde group serves as a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships in drug discovery programs.

Strategic Approach to Synthesis

The synthesis of this compound can be logically divided into two key stages:

-

Formation of the 2-Phenyloxazole Core: This involves the construction of the central heterocyclic ring system.

-

Formylation of the 2-Phenyloxazole Core: This step introduces the carbaldehyde group at the C4 position of the oxazole ring.

This guide will focus on a robust and widely applicable synthetic route that combines the principles of classical heterocyclic chemistry with a reliable formylation technique.

Synthesis of the 2-Phenyloxazole Core: A Modified Bredereck Approach